6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[1,5-a]azepine

γ-Secretase modulation Alzheimer's disease structure–activity relationship

6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine (CAS 389607-02-7) is a saturated bicyclic heterocycle composed of a 1,2,4-triazole ring fused to a seven-membered azepine in the [1,5-a] orientation. With molecular formula C₇H₁₁N₃ and molecular weight 137.18 g/mol, it serves as the unsubstituted parent scaffold of the triazolo[1,5-a]azepine chemotype.

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
CAS No. 389607-02-7
Cat. No. B14064346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[1,5-a]azepine
CAS389607-02-7
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESC1CCC2=NC=NN2CC1
InChIInChI=1S/C7H11N3/c1-2-4-7-8-6-9-10(7)5-3-1/h6H,1-5H2
InChIKeyAKRJUOQZWQVALE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine (CAS 389607-02-7): Procurement-Relevant Structural and Pharmacological Profile


6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine (CAS 389607-02-7) is a saturated bicyclic heterocycle composed of a 1,2,4-triazole ring fused to a seven-membered azepine in the [1,5-a] orientation. With molecular formula C₇H₁₁N₃ and molecular weight 137.18 g/mol, it serves as the unsubstituted parent scaffold of the triazolo[1,5-a]azepine chemotype . This scaffold has been validated as the core architecture for γ-secretase modulator (GSM) drug discovery programs at Hoffmann-La Roche, culminating in the clinical candidate RO7185876 [1]. It is commercially available as a research building block at 95% purity from suppliers such as Leyan (Catalog No. 2077156) .

Why Generic Substitution of 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine with the [4,3-a] Regioisomer or Other Triazoloazepine Analogs Is Not Scientifically Valid


The triazoloazepine scaffold exists in two regioisomeric forms—[1,5-a] and [4,3-a]—that are not interchangeable for target-focused applications. The [1,5-a] fusion isomer (CAS 389607-02-7) is the exclusively claimed chemotype in Hoffmann-La Roche's γ-secretase modulator patent portfolio (WO 2019/121434 A1; US 11,440,915 B2), where it serves as the core for compounds demonstrating single-digit nanomolar IC₅₀ values against Aβ42 production [1]. Conversely, the [4,3-a] regioisomer has been explored predominantly for anti-inflammatory and analgesic applications, with derivatives showing activity comparable to ketorolac and diclofenac sodium in in vivo models, but no reported γ-secretase activity [2]. Substitution of one regioisomer for the other would therefore direct a research program toward an entirely different biological target space, rendering target-based screening results non-transferable.

Quantitative Differentiation Evidence for 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine (CAS 389607-02-7) Against Closest Analogs


Ring Size–Potency Relationship: The 7-Membered Azepine Ring Is Optimal for γ-Secretase Modulator Activity

In the Hoffmann-La Roche GSM lead optimization program, systematic variation of the saturated ring fused to the triazole revealed a clear ring-size dependency for Aβ42 inhibition potency. The 7-membered tetrahydro-triazoloazepine system (corresponding to the [1,5-a]azepine core of CAS 389607-02-7) provided the highest potency, outperforming both the 5-membered and 6-membered ring analogs [1]. Although exact IC₅₀ values for the unsubstituted parent scaffold are not disclosed, the fully elaborated clinical candidate RO7185876 built on this 7-membered [1,5-a]azepine core achieved an IC₅₀ of approximately 2 nM (free concentration) against Aβ42 in both H4 neuroglioma and HEK293 cell assays [1].

γ-Secretase modulation Alzheimer's disease structure–activity relationship

Regioisomeric Scaffold Selectivity: [1,5-a] Fusion Targets γ-Secretase, [4,3-a] Fusion Targets Inflammatory Pathways

The two triazoloazepine regioisomers exhibit fundamentally divergent biological target profiles. The [1,5-a] isomer (CAS 389607-02-7) is the core of Roche's γ-secretase modulator series, with elaborated derivatives such as RO7185876 demonstrating highly selective Aβ42 reduction (Notch IC₅₀ >10,000 nM, indicating no off-target Notch pathway inhibition) [1]. In contrast, the [4,3-a] isomer scaffold has been validated exclusively in anti-inflammatory and analgesic assays, with derivatives such as compound 7b (3-(4-hydroxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile) exhibiting antinociceptive activity on the hot plate model (+122.3% vs. +77.29% for ketorolac) and in the acetic acid-induced writhing test [2]. No compound based on the [4,3-a] scaffold has been reported as a γ-secretase modulator, nor has any [1,5-a] derivative been profiled in published anti-inflammatory models.

Chemical biology target engagement regioisomer selectivity

Patent-Protected Scaffold: [1,5-a] Triazoloazepine Is the Exclusively Claimed Chemotype in Roche's GSM Intellectual Property Estate

Hoffmann-La Roche's GSM patent portfolio (WO 2019/121434 A1, US 11,440,915 B2, US 2021/0395270 A1, and related filings) exclusively claims compounds containing the 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine core [1]. Representative exemplified compounds include (9R)-9-(3-chloro-5-fluoro-phenyl)-N-[(1S,5R,8S)-3-(6-methylpyrimidin-4-yl)-3-azabicyclo[3.2.1]octan-8-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-amine, with Aβ42 inhibition IC₅₀ values in the sub-micromolar to nanomolar range across dozens of elaborated analogs [1]. The [4,3-a] regioisomer is entirely absent from the Roche GSM patent estate; instead, [4,3-a] derivatives appear in unrelated patent families and academic publications focused on anti-inflammatory, antibacterial, and anticonvulsant applications [2].

Intellectual property patent landscape freedom-to-operate

Synthetic Accessibility and Building Block Versatility: The [1,5-a] Azepine Core Supports Both C2-Amination and C9-Functionalization

The [1,5-a] triazoloazepine scaffold possesses two chemically distinct diversification handles: the C2 position (amine/hydrazide attachment, exploited for headgroup variation in Roche's GSM series) and the C9 position (aryl/aryloxy substitution, critical for potency optimization). The Ding et al. (2002) methodology provides a general synthesis of 9-trifluoromethylated [1,2,4]triazolo[1,5-a]azepine derivatives via 1-aza-2-azoniaallene cycloaddition to nitriles followed by ring enlargement, yielding products in high isolated yields with structural confirmation by X-ray crystallography for compound 6f . In contrast, the [4,3-a] scaffold is typically synthesized via different routes (cyclocondensation of 2-methoxy-3,4,5,6-tetrahydro-7H-azepine with cyanoacetic acid hydrazide), with functionalization occurring primarily at the C3 position rather than C2/C9 [1]. This difference in synthetic handles means that SAR knowledge gained on one regioisomer is not transferable to the other without re-optimization of the synthetic route.

Synthetic chemistry building block medicinal chemistry diversification

Optimal Research and Procurement Application Scenarios for 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine (CAS 389607-02-7)


Alzheimer's Disease Drug Discovery: γ-Secretase Modulator Lead Generation

This scaffold is the validated starting point for generating novel γ-secretase modulators. The C2-amine and C9-aryl substitution patterns established in the Roche patent estate provide a blueprint for library design. Researchers should procure this building block when initiating a GSM hit-finding campaign, as the [1,5-a] ring fusion is a structural prerequisite for Aβ42 inhibitory activity in this chemotype. The RO7185876 benchmark (Aβ42 IC₅₀ ≈ 2 nM; Notch IC₅₀ >10,000 nM) establishes the potency and selectivity ceiling achievable from this core [1]. The [4,3-a] regioisomer is structurally incapable of accessing this target space based on all currently available evidence.

Neuroscience-Focused Fragment-Based Screening Libraries

The low molecular weight (137.18 g/mol) and favorable physicochemical properties (cLogP ≈ 1.0; TPSA ≈ 30.7 Ų) of the parent scaffold make it suitable for incorporation into fragment-screening libraries targeting CNS proteins [1]. Unlike the [4,3-a] isomer, which has been pre-validated for peripheral anti-inflammatory targets, the [1,5-a] scaffold's established link to a CNS target (γ-secretase) positions it for neuroscience-focused fragment-based drug discovery (FBDD) campaigns.

Patent-Landscape-Guided Medicinal Chemistry: GSM IP Strategy

For organizations seeking to develop novel γ-secretase modulators with freedom-to-operate, this parent scaffold provides a starting point for designing compounds outside the specific substitution patterns claimed in Roche's patents (US 11,440,915 B2; US 2021/0395270 A1) [1]. The unsubstituted [1,5-a] azepine core is the common structural element of all exemplified Roche GSM compounds, and understanding its contribution to potency enables rational design of patent-distinct analogs. Use of the [4,3-a] regioisomer would direct the program toward a different patent landscape (anti-inflammatory, anticonvulsant) irrelevant to GSM development.

Chemical Biology Tool Compound Synthesis: Target ID and Validation

The parent scaffold serves as an inactive control compound for SAR studies of GSM-active triazoloazepine derivatives. Because the unsubstituted scaffold lacks the C2-amine and C9-aryl substituents required for γ-secretase engagement, it can function as a negative control in cellular Aβ42 assays, enabling researchers to confirm that observed pharmacology is driven by specific substitution patterns rather than the core scaffold itself [1].

Quote Request

Request a Quote for 6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[1,5-a]azepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.